molecular formula C20H18Cl2O7 B1401439 (3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate CAS No. 99886-53-0

(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate

Cat. No.: B1401439
CAS No.: 99886-53-0
M. Wt: 441.3 g/mol
InChI Key: XYRDGHQDDWNESS-IPNZSQQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate is a sophisticated chiral synthetic intermediate of significant interest in medicinal chemistry, particularly in the development of SGLT2 (Sodium-Glucose Cotransporter 2) inhibitors. This compound features a complex, densely functionalized hexanoate skeleton with multiple stereocenters, which is a characteristic structural motif found in the synthesis pathway of potent and selective SGLT2 inhibitor candidates. Research utilizing this intermediate focuses on exploring new chemical entities for the management of type 2 diabetes, as SGLT2 inhibitors function by blocking glucose reabsorption in the kidneys, thereby promoting glucosuria and reducing blood glucose levels. The specific stereochemistry of the (3S,4R) isomer is crucial for conferring the desired biological activity and binding affinity to the SGLT2 protein. Its value to researchers lies in its role as a key building block for the construction of more complex molecules, enabling structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties in pre-clinical drug discovery programs. The presence of the 4-chlorobenzoyl and 4-chlorophenyl groups is integral to mimicking and disrupting the natural substrate binding at the SGLT2 receptor site.

Properties

IUPAC Name

methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2O7/c1-29-15(23)10-20(28,18(26)12-4-8-14(22)9-5-12)19(27)17(25)16(24)11-2-6-13(21)7-3-11/h2-9,17,19,25,27-28H,10H2,1H3/t17?,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDGHQDDWNESS-IPNZSQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(C(C(=O)C1=CC=C(C=C1)Cl)O)O)(C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@]([C@@H](C(C(=O)C1=CC=C(C=C1)Cl)O)O)(C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743882
Record name Methyl (2xi)-4-C-(4-chlorobenzoyl)-1-(4-chlorophenyl)-5-deoxy-L-erythro-hexuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99886-53-0
Record name Methyl (2xi)-4-C-(4-chlorobenzoyl)-1-(4-chlorophenyl)-5-deoxy-L-erythro-hexuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate is a synthetic compound with significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 99886-53-0
Molecular Formula C20H18Cl2O6
Molecular Weight 425.26 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 521.0 ± 50.0 °C
Flash Point 185.1 ± 29.1 °C
LogP 5.01

Antioxidant Activity

Research indicates that the compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells. This activity was evaluated using various assays that measure the ability to neutralize reactive oxygen species (ROS) and free radicals.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several key enzymes:

  • Cholinesterases (AChE and BChE) : In vitro studies reported IC50 values of approximately 19.2 μM for AChE and 13.2 μM for BChE, indicating moderate inhibitory activity against these enzymes . This suggests potential implications for treating neurodegenerative diseases like Alzheimer's.
  • Cyclooxygenase (COX-2) : The compound also shows promise as an anti-inflammatory agent by inhibiting COX-2 activity, which is critical in the inflammatory response.
  • Lipoxygenases (LOX-5 and LOX-15) : The dual inhibition observed against these enzymes further supports its potential therapeutic applications in inflammatory conditions .

Cytotoxicity

In cell line studies, particularly with breast cancer MCF-7 cells, the compound exhibited cytotoxic effects that were concentration-dependent. The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .

The biological activities of this compound can be attributed to its structural features that allow for interactions with various biological targets:

  • Hydrogen Bonding : The presence of hydroxyl groups facilitates hydrogen bonding with target proteins.
  • Halogen Interactions : The chlorinated phenyl groups enhance binding affinity through halogen bonding interactions .
  • Lipophilicity : The LogP value indicates a moderate lipophilicity which may enhance cell membrane permeability.

Case Studies

Several studies have focused on the pharmacological potential of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity .
  • Anti-inflammatory Properties : In animal models of inflammation, administration of the compound resulted in significant reductions in edema and inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases .
  • Cancer Research : In vitro experiments on various cancer cell lines showed that the compound inhibited proliferation and induced apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural Similarity Analysis

Chemical similarity is often quantified using coefficients like the Tanimoto index, which compares binary fingerprints of molecular features . For the target compound, key structural analogs include:

Table 1: Structural Comparison with Analogous Compounds
Feature Target Compound Analog from
Core Structure Hexanoate backbone Tetrahydro-2H-pyran backbone
Substituents at Position 3 4-Chlorobenzoyl 4-Chloro-3-(4-ethoxybenzyl)phenyl
Substituents at Position 6 4-Chlorophenyl Acetoxymethyl group
Stereochemistry (3S,4R) configuration (3R,4R,5R,6S) configuration
Functional Groups Three hydroxyls, methyl ester, ketone Multiple acetoxy groups, ethoxybenzyl, methoxy

The tetrahydro-pyran analog () shares chlorinated aromatic groups but differs in backbone rigidity and substituent types. The target compound’s hydroxyl-rich structure suggests higher polarity compared to the acetoxy-dominated analog, impacting solubility and bioavailability.

Stereochemical and Functional Impact

Stereochemistry significantly influences molecular interactions. For example, in methylofuran analogs (), α/β-linkage variations alter formyl group positioning, directly affecting enzymatic activity . Similarly, the (3S,4R) configuration of the target compound may confer unique binding affinities compared to the (3R,4R,5R,6S) analog, which has a bulkier pyran ring.

Computational Comparison Methods

Graph-based structural comparison () treats molecules as atomic/bond graphs to identify isomorphic subgraphs. Applying this method, the target compound’s hexanoate backbone and chlorophenyl groups would show partial overlap with pyran-based analogs, but stereochemical mismatches would reduce similarity scores .

Physicochemical and Bioactivity Trends

While specific bioactivity data are absent, structural features suggest trends:

  • Polarity : The target compound’s three hydroxyls increase hydrophilicity compared to the acetylated analog (), which is more lipophilic.
  • Metabolic Stability : Methyl ester groups (target) are prone to hydrolysis, whereas acetoxy groups (analog) may exhibit slower metabolic clearance.

Q & A

Q. Critical considerations :

  • Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, 220 nm).
  • Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions.

Advanced Question: How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Answer:
Discrepancies between NMR (e.g., unexpected splitting) and MS (e.g., m/z deviations) often arise from residual solvents , impurities , or tautomeric forms . Mitigation steps:

Orthogonal validation :

  • 2D NMR (HSQC, HMBC) to confirm connectivity.
  • High-resolution MS (HRMS) with electrospray ionization (ESI+) for exact mass analysis.

Impurity profiling : Compare against reference standards like 4-chlorobenzophenone (CAS 134-85-0) using HPLC (Method: 70% acetonitrile/water, 1.0 mL/min) .

Table 2 : Common impurities and retention times:

ImpurityRetention Time (min)
4-Chlorobenzophenone8.2
Fenofibric acid10.5

Advanced Question: What computational methods are suitable for predicting biological interactions of this compound?

Answer:
Integrated computational workflows are critical for studying interactions with enzymes or receptors:

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding kinetics in aqueous environments.

Docking studies : Employ AutoDock Vina to screen against targets like COX-2 or PPARγ, prioritizing poses with ∆G < −7.0 kcal/mol .

Key finding : The 4-chlorophenyl group enhances hydrophobic binding, while hydroxyls mediate hydrogen bonding.

Basic Question: Which analytical techniques are optimal for assessing purity in research settings?

Answer:
Orthogonal methods are required for rigorous purity assessment:

HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with gradient elution (20% → 80% acetonitrile in 20 min).

NMR spectroscopy : Analyze DMSO-d₆ solutions for residual solvent peaks (e.g., δ 2.50 for DMSO).

Elemental analysis : Acceptable C/H/N deviations ≤0.4% .

Advanced Question: How should researchers address hygroscopicity during handling and storage?

Answer:
The compound’s hygroscopicity (due to polyhydroxy groups) necessitates:

Storage : Keep in argon-purged glass vials with PTFE-lined caps at −20°C.

Handling : Use a glovebox (<1% humidity) for weighing.

Stability testing : Perform Karl Fischer titration weekly to monitor moisture uptake (<0.1% w/w) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
Reactant of Route 2
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.